molecular formula C14H22BNO4 B2634621 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid CAS No. 2300953-19-7

4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid

Cat. No.: B2634621
CAS No.: 2300953-19-7
M. Wt: 279.14
InChI Key: DCWIADJWBSDLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid, also known as Boc-protected 4-(2-amino-2-propyl)phenylboronic acid, is a boronic acid derivative that has been widely used in scientific research applications. It is a valuable tool for studying the interactions between boronic acids and biological molecules, as well as for developing new drugs and therapeutic agents.

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylboronic acids, including derivatives like 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid, are instrumental in catalysis within organic synthesis. They are particularly effective in dehydrative amidation processes between carboxylic acids and amines, facilitating α-dipeptide synthesis. This capability underscores their role in promoting bond formation crucial for peptide and various organic compound syntheses (Wang, Lu, & Ishihara, 2018).

Biomedical Applications: Antiviral Therapeutics

Modified phenylboronic acids have found applications in creating antiviral therapeutics. Their modification onto nanoparticles has been explored for potential use against viruses such as the Hepatitis C virus (HCV). These "borono-lectins" demonstrate a novel approach to viral entry inhibitors, showcasing the potential of phenylboronic acid derivatives in medicinal chemistry and antiviral therapy (Khanal et al., 2013).

Sensing and Detection Technologies

Arylboronic acids, including derivatives, exhibit a unique ability to recognize various anions and zwitterions, acting as both Brønsted and Lewis acid type receptors. This dual functionality has been harnessed in sensing technologies, especially for detecting anions and zwitterions, including amino acids, through changes in UV absorption and other optical properties. Such applications highlight the potential of phenylboronic acids in developing sensitive and selective sensors for environmental and biological analytes (Martínez-Aguirre & Yatsimirsky, 2015).

Fluorescence Labeling and Sensing

Phenylboronic acid derivatives are pivotal in non-covalent protein fluorescence labeling, enhancing the detection sensitivity and specificity for various biomolecules. The complexation with amino phenolic compounds significantly increases fluorescence, aiding in the development of sophisticated bioanalytical tools for research and diagnostic purposes (Martínez-Aguirre et al., 2021).

Glucose Sensing and Diabetes Management

In the realm of glucose sensing, phenylboronic acid derivatives play a critical role. Their unique property of forming reversible complexes with saccharides has been utilized in developing glucose sensors that operate under physiologically relevant conditions. This technology is pivotal for diabetes management, offering a foundation for non-invasive and continuous monitoring solutions (Dowlut & Hall, 2006).

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2,3)20-12(17)16-14(4,5)10-6-8-11(9-7-10)15(18)19/h6-9,18-19H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWIADJWBSDLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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